molecular formula C11H12O B1383207 4-(Bicyclo[1.1.1]pentan-1-yl)phenol CAS No. 1823939-03-2

4-(Bicyclo[1.1.1]pentan-1-yl)phenol

Cat. No. B1383207
M. Wt: 160.21 g/mol
InChI Key: CWEMDMRHGJZJIR-UHFFFAOYSA-N
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Description

“4-(Bicyclo[1.1.1]pentan-1-yl)phenol” is a chemical compound with the CAS Number: 1823939-03-2 . It has a molecular weight of 160.22 . The IUPAC name for this compound is 4-(bicyclo[1.1.1]pentan-1-yl)phenol . The InChI code for this compound is 1S/C11H12O/c12-10-3-1-9(2-4-10)11-5-8(6-11)7-11/h1-4,8,12H,5-7H2 .


Synthesis Analysis

The synthesis of Bicyclo[1.1.1]pentane (BCP) derivatives has been extensively investigated . Carbene insertion into the central bond of bicyclo[1.1.0]butanes and nucleophilic/radical addition across the central bond of [1.1.1]propellanes have emerged as the two most practical and scalable methods .


Molecular Structure Analysis

The molecular structure of “4-(Bicyclo[1.1.1]pentan-1-yl)phenol” consists of a phenol group attached to a bicyclo[1.1.1]pentane group . The InChI key for this compound is CWEMDMRHGJZJIR-UHFFFAOYSA-N .


Chemical Reactions Analysis

The BCP unit can be installed on the xanthate moiety by means of a radical exchange process . Bicyclo[1.1.1]pentane (BCP) replacement as a bioisostere in drug molecules has an influence on their permeability, aqueous solubility, and in vitro metabolic stability .


Physical And Chemical Properties Analysis

“4-(Bicyclo[1.1.1]pentan-1-yl)phenol” is a solid at room temperature . It should be stored at ambient temperature .

Scientific Research Applications

Chemical Properties and Stability

  • The stability and chemical properties of bicyclo[1.1.1]pentane derivatives, including compounds like 4-(Bicyclo[1.1.1]pentan-1-yl)phenol, have been explored extensively. These compounds are known for their strong tertiary C-H bond, with bond energies more typical of an alkene or aromatic compound. Such properties make them valuable in various chemical syntheses and applications (Reed et al., 2002).

Synthetic Chemistry and Drug Discovery

  • Bicyclo[1.1.1]pentane (BCP), closely related to 4-(Bicyclo[1.1.1]pentan-1-yl)phenol, is a highly valued bioisostere for 1,4-disubstituted phenyl rings and internal alkynes. Its use in drug discovery is underscored by its properties like high passive permeability, high water solubility, and improved metabolic stability. The development of methods for functionalizing BCP has been a significant focus in recent research (Kanazawa & Uchiyama, 2018).

Biomedical Applications

  • Compounds containing the bicyclo[1.1.1]pentane moiety, such as 4-(Bicyclo[1.1.1]pentan-1-yl)phenol, have seen applications in biomedical research. For instance, their incorporation into medicinal chemistry scaffolds for probing biological studies shows their potential in this field (Thirumoorthi & Adsool, 2016).

Innovative Synthetic Routes

  • Innovative synthetic routes have been developed for compounds like 4-(Bicyclo[1.1.1]pentan-1-yl)phenol, contributing to the advancement of synthetic organic chemistry. These routes have included novel methods like the conversion of bicyclo[1.1.1]pentan-1-amines to polysubstituted bicyclo[3.1.1]heptan-1-amines, expanding the possibilities for creating complex, sp3-rich primary amine building blocks (Harmata et al., 2021).

Pharmaceutical Chemistry

  • In the realm of pharmaceutical chemistry, the bicyclo[1.1.1]pentane motif, a key feature of 4-(Bicyclo[1.1.1]pentan-1-yl)phenol, has been used as a nonclassical phenyl ring bioisostere. This application has led to the development of potent and orally active inhibitors, indicating the significance of these structures in drug design and development (Stepan et al., 2012).

Safety And Hazards

The safety information for “4-(Bicyclo[1.1.1]pentan-1-yl)phenol” includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P260 (Do not breathe dust/fume/gas/mist/vapors/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

Future Directions

The future directions for “4-(Bicyclo[1.1.1]pentan-1-yl)phenol” and similar compounds lie in their potential applications in drug discovery and materials science . They can be used as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, FRET sensors, and metal–organic frameworks . They also have potential in circumventing Markush structure patent claims on drug candidates .

properties

IUPAC Name

4-(1-bicyclo[1.1.1]pentanyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c12-10-3-1-9(2-4-10)11-5-8(6-11)7-11/h1-4,8,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWEMDMRHGJZJIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bicyclo[1.1.1]pentan-1-yl)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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